molecular formula C10H15ClN2O B1412842 (S)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride CAS No. 877614-96-5

(S)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride

Cat. No.: B1412842
CAS No.: 877614-96-5
M. Wt: 214.69 g/mol
InChI Key: MEIGGHCXBYZDPC-QRPNPIFTSA-N
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Description

(S)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Scientific Research Applications

(S)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor in the synthesis of biologically active peptides and proteins.

    Medicine: It is an intermediate in the production of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

    Industry: The compound is used in the manufacture of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of “(S)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride” is based on its ability to act as a chiral resolution reagent. It separates racemic compounds into different mirror isomers, which is crucial in the production of optically active drugs .

Future Directions

The future directions of “(S)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride” could involve its use in the production of optically active drugs . Its ability to separate racemic compounds into different mirror isomers makes it a valuable tool in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride typically involves the reaction of (S)-1-phenylethylamine with glycine derivatives. One common method includes the reductive amination of acetophenone with ammonia and hydrogen, followed by the reaction with glycine . The reaction conditions often involve the use of solvents like methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity. The use of chiral catalysts and resolution techniques is crucial to obtain the desired enantiomer in high enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amides, primary amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules .

Properties

IUPAC Name

2-amino-N-[(1S)-1-phenylethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-8(12-10(13)7-11)9-5-3-2-4-6-9;/h2-6,8H,7,11H2,1H3,(H,12,13);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIGGHCXBYZDPC-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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